molecular formula C10H12N2O2 B3008173 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine CAS No. 2201829-28-7

3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine

Cat. No.: B3008173
CAS No.: 2201829-28-7
M. Wt: 192.218
InChI Key: ODXHCMRKFSMANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group at the 3-position and an oxetane ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a cyclopropyl-substituted pyridazine with an oxetane derivative under specific conditions that facilitate the formation of the desired product. The reaction conditions often involve the use of catalysts and solvents that promote the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: The compound is also used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Comparison with Similar Compounds

  • 3-Bromo-6-(oxetan-3-yloxy)pyridazine
  • 3-Chloro-6-(oxetan-3-yloxy)pyridazine
  • 3-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine

Comparison: Compared to similar compounds, 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine is unique due to its specific substitution pattern. The presence of the cyclopropyl group and oxetane ring imparts distinct physicochemical properties, making it a valuable compound for various applications. Its reactivity and interaction with biological targets may differ from those of its analogs, highlighting its uniqueness in scientific research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7(1)9-3-4-10(12-11-9)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXHCMRKFSMANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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